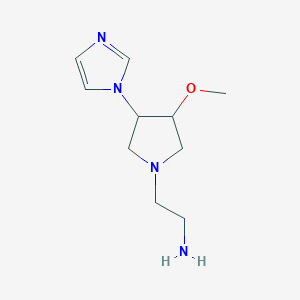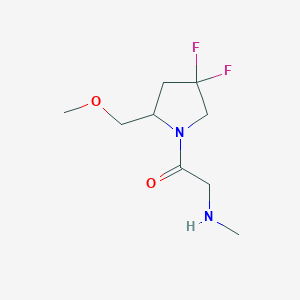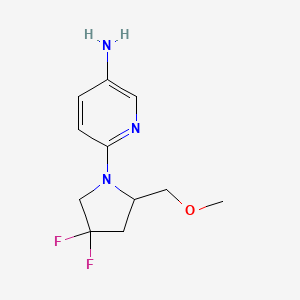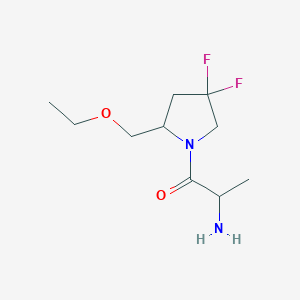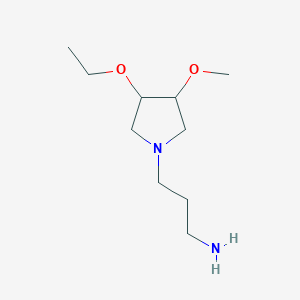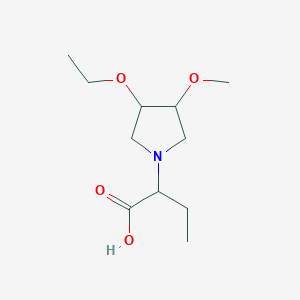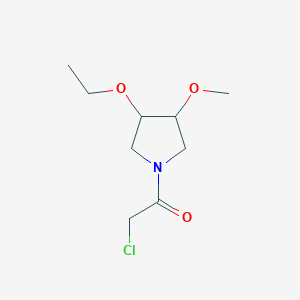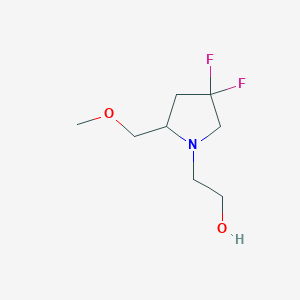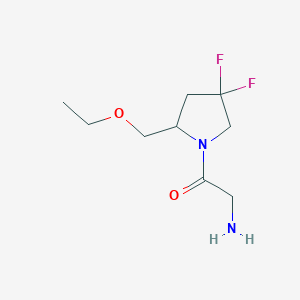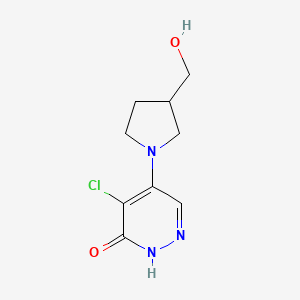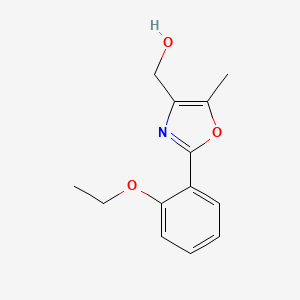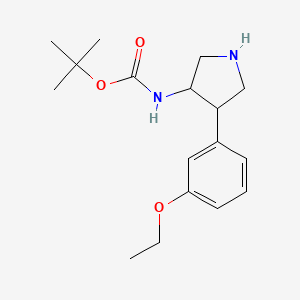
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
説明
Molecular Structure Analysis
The molecular structure of a similar compound, “(S)-tert-Butyl pyrrolidin-3-ylcarbamate”, has been reported . It has a molecular weight of 186.25, and its molecular formula is C9H18N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(S)-tert-Butyl pyrrolidin-3-ylcarbamate”, have been reported . It has a density of 1.0±0.1 g/cm3, a boiling point of 286.4±29.0 °C at 760 mmHg, and a melting point of 50ºC .科学的研究の応用
Structural Analysis and Conformation
- The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, related in structure to the query compound, has been analyzed for its crystal structure, showcasing an example of an all-cis trisubstituted pyrrolidin-2-one. This study provides insights into the stereochemistry and intramolecular hydrogen bonding, critical for understanding the compound's chemical behavior (Weber et al., 1995).
Synthetic Applications
- A photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound, showcases its utility in synthesizing 3-aminochromones. This approach highlights the compound's role in facilitating new synthetic routes for functionalized chromones, which have broad applications in medicinal chemistry (Wang et al., 2022).
Intermediates for Biologically Active Compounds
- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as a crucial intermediate in synthesizing omisertinib (AZD9291), demonstrating the compound's significance in developing targeted cancer therapies. This research underlines the importance of efficient synthetic methods for such intermediates in pharmaceutical manufacturing (Zhao et al., 2017).
Hydrogen Bonding and Molecular Orientation
- Studies on compounds like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveal the significance of hydrogen bonding between acidic protons from alkynes and carbonyl oxygen atoms. These interactions are essential for understanding the compound's molecular orientation and packing, influencing its reactivity and potential applications in crystal engineering (Baillargeon et al., 2014).
Directed Lithiation and Functionalization
- The directed lithiation of N -(pyridin-3-ylmethyl)pivalamide and tert -butyl N -(pyridin-3-ylmethyl)carbamate, closely related structures, provides a method for regioselective functionalization. This process is crucial for synthesizing substituted derivatives, demonstrating the compound's utility in complex molecule construction (Smith et al., 2013).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-13-8-6-7-12(9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVDAZSFJOZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



